molecular formula C17H26O5 B1201879 Farformolide B CAS No. 69618-93-5

Farformolide B

Cat. No. B1201879
CAS RN: 69618-93-5
M. Wt: 310.4 g/mol
InChI Key: YXGXDLSSHQUMKC-ROBJAKRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farformolide B is a natural product found in Farfugium japonicum and Ligularia sagitta with data available.

Scientific Research Applications

Molecular Characterization and Theoretical Analysis

Farformolide B, a natural product isolated from Farfugium japonicum, has been extensively studied for its molecular structure and thermodynamic properties. NMR spectroscopy, mass spectroscopy, and X-ray crystallography, along with theoretical calculations, were employed to elucidate its stereochemical structure. Important thermodynamic properties such as ionization potentials, energy gaps, and vibration frequencies were calculated, providing insights into its chemical behavior and potential applications (Hsieh, Lu, & Su, 2005).

Antifungal Applications

Research has demonstrated the potential antifungal applications of compounds similar to farformolide B. For instance, farnesol, a sesquiterpene alcohol, showed inhibitory effects against Cryptococcus neoformans, a significant fungal pathogen. This suggests that compounds structurally related to farformolide B, like farnesol, could be explored for their antifungal properties (Cordeiro et al., 2012).

Farnesyl Protein Transferase Inhibition

Farformolide B and its analogs have been found to inhibit farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins. Such inhibition has implications in disrupting cellular processes in cancer cells, presenting a potential avenue for cancer therapeutics research (Lee et al., 2002).

properties

CAS RN

69618-93-5

Product Name

Farformolide B

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

(4S,4aS,5S,8aS,9aS)-8a-hydroxy-4,9a-dimethoxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C17H26O5/c1-10-7-6-8-16(19)9-17(21-5)12(11(2)14(18)22-17)13(20-4)15(10,16)3/h10,13,19H,6-9H2,1-5H3/t10-,13+,15-,16-,17-/m0/s1

InChI Key

YXGXDLSSHQUMKC-ROBJAKRVSA-N

Isomeric SMILES

C[C@H]1CCC[C@]2([C@@]1([C@@H](C3=C(C(=O)O[C@]3(C2)OC)C)OC)C)O

SMILES

CC1CCCC2(C1(C(C3=C(C(=O)OC3(C2)OC)C)OC)C)O

Canonical SMILES

CC1CCCC2(C1(C(C3=C(C(=O)OC3(C2)OC)C)OC)C)O

Other CAS RN

69618-93-5

synonyms

farformolide B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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